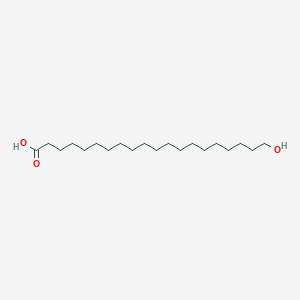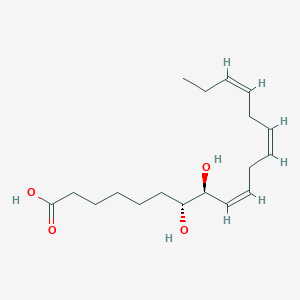
(9Z,12Z,15Z)-(7S,8S)-Dihydroxyoctadeca-9,12,15-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12Z,15Z)-(7S,8S)-Dihydroxyoctadeca-9,12,15-trienoate is a lipid.
Aplicaciones Científicas De Investigación
Bioactive Compounds Isolation and Characterization
Research into the isolation and characterization of bioactive compounds from natural sources has identified various monohydroxy-substituted polyunsaturated fatty acids with unique structures. For instance, studies on the Swertia japonica plant revealed fourteen such compounds, expanding the understanding of the chemical diversity and potential biological activities of these molecules (Kikuchi, Yaoita, & Kikuchi, 2008).
Synthesis and Biological Functions
The synthesis of specific hydroxyoctadeca-trienoic acids, such as mayolene-16 and mayolene-18, has been achieved through a tandem Wittig approach. These compounds serve as larval defensive lipids in the European cabbage butterfly, signifying their role in natural defense mechanisms (Weibel, Shevy, Schroeder, & Meinwald, 2002).
Chemical Synthesis and Industrial Applications
Efficient chemical synthesis methods have been developed for compounds structurally related to (9Z,12Z,15Z)-octadecatrienoic acid, such as nonadecatriene, which are significant components of sex pheromones and attractants in lepidopterous insect pests. These advancements in chemical synthesis are crucial for applications in agriculture and pest control (Wang & Zhang, 2007).
Propiedades
Fórmula molecular |
C18H30O4 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
(7R,8S,9Z,12Z,15Z)-7,8-dihydroxyoctadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h3-4,6-7,10,13,16-17,19-20H,2,5,8-9,11-12,14-15H2,1H3,(H,21,22)/b4-3-,7-6-,13-10-/t16-,17+/m0/s1 |
Clave InChI |
VWKNCZXDXPBMJN-SEACIKGESA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\[C@@H]([C@@H](CCCCCC(=O)O)O)O |
SMILES |
CCC=CCC=CCC=CC(C(CCCCCC(=O)O)O)O |
SMILES canónico |
CCC=CCC=CCC=CC(C(CCCCCC(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide](/img/structure/B1234875.png)

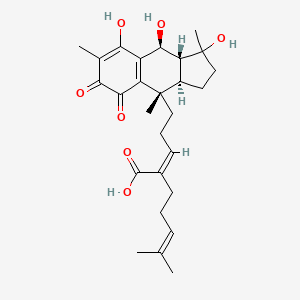
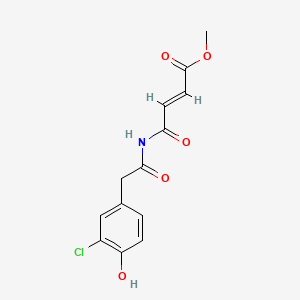
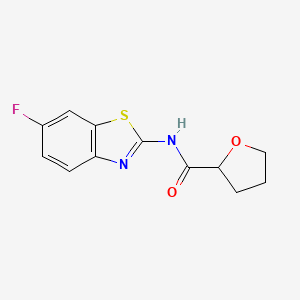
![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)

![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1234890.png)
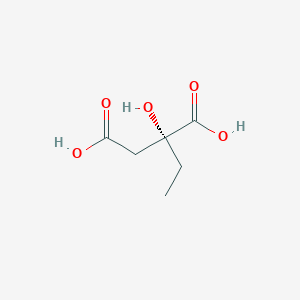
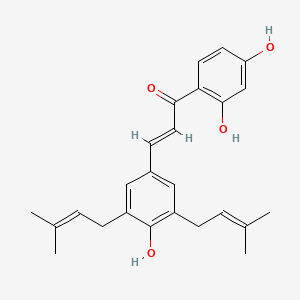
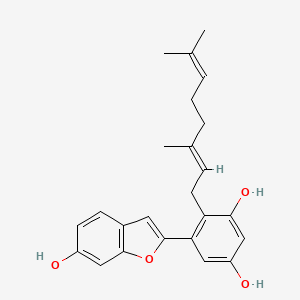
![(Z)-4-[(2S,8R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1234895.png)
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)
